![molecular formula C19H18BrN5O4 B2466206 methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-48-5](/img/structure/B2466206.png)

methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

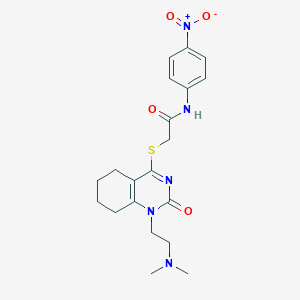

The compound is a methyl ester of an imidazopurinone derivative, which is substituted with a bromophenyl group. These types of compounds are often used in medicinal chemistry and drug design due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a large aromatic system. The exact structure would depend on the specific positions of the substituents on the imidazopurinone core .Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Activities

Research has shown that certain compounds related to the chemical structure of Methyl 2-(8-(4-Bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate demonstrate promising antimicrobial activities. For instance, derivatives of imidazo[2,1-b]thiazole, which are structurally related, have been tested for antibacterial and antifungal activities, showing efficacy against various strains, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Potential Antidepressant and Anxiolytic Effects

Compounds structurally similar to this compound have been synthesized and evaluated for their potential antidepressant and anxiolytic effects. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promise in preliminary pharmacological studies as potential antidepressant agents in animal models (Zagórska et al., 2016).

Aldose Reductase Inhibitory Effect

Research has also explored the aldose reductase inhibitory effect of compounds related to this compound. Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a therapeutic target. Studies have found that some derivatives, such as those involving imidazo[2,1-b]thiazole, exhibit significant aldose reductase inhibitory activities (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Solid-phase Synthesis Applications

The solid-phase synthesis method has been applied to compounds similar to this compound, particularly in the development of libraries of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This method is significant in drug discovery and development (Karskela & Lönnberg, 2006).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which share a similar core structure with this compound, have been synthesized and evaluated as potential antiprotozoal agents. These compounds have demonstrated significant in vitro and in vivo activity against various protozoal infections (Ismail et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[6-(4-bromophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-7-5-12(20)6-8-13)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBFVDSUWWDIGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2466129.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)